ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate
Description
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a synthetic carbamate derivative with a complex molecular architecture. Its structure features a 2,6-dichlorophenylacetyl group linked to a carbamimidoyl moiety, which is further modified by an ethyl carbamate functional group. While its exact biological activity remains under investigation, structural analogs of this compound have shown relevance in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C12H13Cl2N3O3 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etiguanfacine involves several steps, starting with the reaction of 2,6-dichlorophenylacetic acid with ethyl carbamate to form the intermediate compound . This intermediate is then subjected to a series of reactions, including amidation and cyclization, to yield the final product . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and ensure high yield and purity .
Industrial Production Methods
Industrial production of Etiguanfacine follows a similar synthetic route but on a larger scale. The process is optimized to reduce energy consumption and minimize environmental impact . The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Etiguanfacine .
Chemical Reactions Analysis
Types of Reactions
Etiguanfacine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in Etiguanfacine, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives . Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Etiguanfacine has a wide range of scientific research applications, including:
Mechanism of Action
Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors, which are primarily located in the central nervous system . This binding reduces the release of norepinephrine, leading to decreased sympathetic outflow and a subsequent reduction in heart rate and blood pressure . The compound also affects the prefrontal cortex, improving working memory and behavioral inhibition, which is beneficial in the treatment of ADHD .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Structural and Functional Analogues
The following compounds are structurally or functionally related to ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate, as identified in pharmaceutical development reports :
| Compound Name | Key Structural Features | Potential Applications |
|---|---|---|
| Ethyl N-{[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl}carbamate (Target Compound) | 2,6-Dichlorophenylacetyl group, carbamimidoyl, ethyl carbamate | Intermediate for bioactive molecules |
| 2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide | Chlorophenyl-indole core, quinoline-acetamide linkage | Kinase inhibition, anticancer agents |
| 6-(1H-Indazol-6-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine | Indazole-imidazopyrazine hybrid, morpholinophenyl group | Antiviral or immunomodulatory agents |
| Entasobulinum | Botulinum toxin derivative (exact structure unspecified) | Neuromuscular disorder therapeutics |
Comparative Analysis
Structural Complexity and Functional Groups
- The target compound distinguishes itself with a carbamimidoyl-carbamate scaffold, which is less common in drug-like molecules compared to the indole-quinoline or imidazopyrazine frameworks seen in analogs. This unique structure may influence its metabolic stability and binding specificity .
- 2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide contains a planar indole-quinoline system, favoring interactions with hydrophobic enzyme pockets. In contrast, the dichlorophenyl group in the target compound may enhance halogen bonding with target proteins .
Pharmacological Potential
- For example, the imidazopyrazine derivative is linked to antiviral research, whereas Entasobulinum is a therapeutic toxin for neuromuscular applications .
- The absence of heterocyclic systems (e.g., indole, quinoline) in the target compound may limit its direct use as a drug candidate but positions it as a specialized intermediate for further derivatization.
Biological Activity
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13Cl2N3O3
- Molecular Weight : 302.15 g/mol
- CAS Number : 29110-48-3
The compound features a dichlorophenyl moiety, which is significant in its interaction with biological targets. The structural attributes of this compound are crucial for its biological activity, particularly in inhibiting specific enzymes and modulating cellular functions.
Research indicates that this compound acts primarily as an inhibitor of protein methyltransferases, specifically targeting SMYD2 (SET and MYND domain-containing protein 2). This enzyme plays a pivotal role in cancer biology through the methylation of histones and non-histone proteins, influencing gene expression and cellular proliferation.
Key Findings:
- Inhibition of SMYD2 : The compound demonstrates potent inhibitory activity against SMYD2, with IC50 values indicating effective suppression at low concentrations (below 100 nM) .
- Cellular Impact : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Biological Activity | Observation | Reference |
|---|---|---|
| SMYD2 Inhibition | IC50 < 100 nM | |
| Apoptosis Induction | Significant in various cancer cell lines | |
| Enzyme Interaction | Potent against protein methyltransferases |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study investigated the effects of this compound on several human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers (e.g., caspase activation) when treated with the compound.
- : This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
-
Pharmacokinetics and Toxicology :
- Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments showed that it has a manageable safety profile at therapeutic doses.
- : These findings support the potential clinical application of the compound in targeted cancer therapies.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond SMYD2 inhibition.
- The potential for combination therapies using this compound with existing chemotherapeutics.
- Long-term effects and mechanisms underlying its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
